2H-Pyran, tetrahydro-2-[[5-[(4-methoxyphenyl)methoxy]pentyl]oxy]-
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Overview
Description
2H-Pyran, tetrahydro-2-[[5-[(4-methoxyphenyl)methoxy]pentyl]oxy]-: is an organic compound that belongs to the class of tetrahydropyrans. Tetrahydropyrans are six-membered ring structures containing five carbon atoms and one oxygen atom. This specific compound is characterized by the presence of a methoxyphenyl group and a pentyl chain attached to the tetrahydropyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran, tetrahydro-2-[[5-[(4-methoxyphenyl)methoxy]pentyl]oxy]- typically involves the reaction of 3,4-dihydropyran with an alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of a tetrahydropyranyl ether intermediate. The specific conditions for this reaction include:
Reactants: 3,4-dihydropyran and the corresponding alcohol.
Catalyst: p-toluenesulfonic acid.
Solvent: Dichloromethane.
Temperature: Ambient temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new ethers or other substituted products.
Scientific Research Applications
Chemistry:
- Used as a protecting group for alcohols in organic synthesis.
- Intermediate in the synthesis of complex organic molecules.
Biology:
- Utilized in the study of enzyme mechanisms and substrate interactions.
Medicine:
- Potential applications in drug development and delivery systems.
Industry:
- Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-Pyran, tetrahydro-2-[[5-[(4-methoxyphenyl)methoxy]pentyl]oxy]- involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Tetrahydropyran: A simpler structure without the methoxyphenyl and pentyl groups.
2-Methoxytetrahydropyran: Contains a methoxy group but lacks the pentyl chain.
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Contains a hydroxylamine group instead of the methoxyphenyl group.
Uniqueness:
- The presence of both the methoxyphenyl group and the pentyl chain makes 2H-Pyran, tetrahydro-2-[[5-[(4-methoxyphenyl)methoxy]pentyl]oxy]- unique in its chemical properties and potential applications. The combination of these functional groups allows for diverse reactivity and interactions in various chemical and biological systems.
Properties
CAS No. |
550347-17-6 |
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Molecular Formula |
C18H28O4 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-[5-[(4-methoxyphenyl)methoxy]pentoxy]oxane |
InChI |
InChI=1S/C18H28O4/c1-19-17-10-8-16(9-11-17)15-20-12-4-2-5-13-21-18-7-3-6-14-22-18/h8-11,18H,2-7,12-15H2,1H3 |
InChI Key |
NZPAJDHKTPDXCM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COCCCCCOC2CCCCO2 |
Origin of Product |
United States |
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